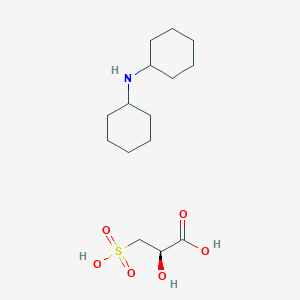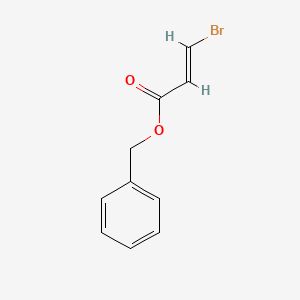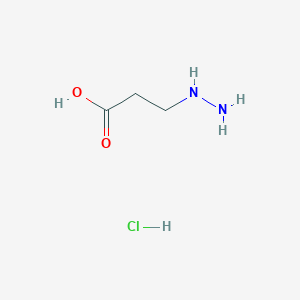
3-Hydrazinylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinylpropanoic acid hydrochloride is an organic compound with the molecular formula C3H8N2O2·HCl It is a derivative of propanoic acid where a hydrazine group replaces one of the hydrogen atoms on the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydrazinylpropanoic acid hydrochloride can be synthesized through several methods:
-
Hydrazinolysis of Esters: : One common method involves the reaction of ethyl 3-bromopropanoate with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
C2H5O2C-CH2-CH2-Br+N2H4→C3H8N2O2+C2H5OH+HBr
-
Direct Hydrazination: : Another method involves the direct hydrazination of 3-chloropropanoic acid with hydrazine hydrate, followed by acidification with hydrochloric acid.
C3H5ClO2+N2H4→C3H8N2O2+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrazinolysis reactions, optimized for yield and purity. The process is carried out in controlled environments to ensure safety and efficiency, given the reactive nature of hydrazine.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinylpropanoic acid hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
-
Reduction: : The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.
-
Substitution: : It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: 3-oxopropanoic acid, 3-hydroxypropanoic acid.
Reduction: Hydrazine derivatives.
Substitution: Various substituted propanoic acids.
Applications De Recherche Scientifique
3-Hydrazinylpropanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrazine-sensitive enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-tumor agent and in the treatment of certain neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Hydrazinylpropanoic acid hydrochloride involves its interaction with biological molecules, particularly enzymes. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. This inhibition can affect various metabolic pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydrazinobenzoic acid: Similar in structure but with a benzene ring, used in different synthetic applications.
3-Hydrazinopropionic acid: The non-hydrochloride form, used in similar research applications but with different solubility and reactivity properties.
Uniqueness
3-Hydrazinylpropanoic acid hydrochloride is unique due to its specific reactivity and solubility properties, making it particularly useful in aqueous reactions and biological studies. Its hydrochloride form enhances its stability and ease of handling compared to its non-salt counterpart.
This compound’s versatility and reactivity make it a valuable tool in various scientific and industrial applications, highlighting its importance in ongoing research and development.
Propriétés
Formule moléculaire |
C3H9ClN2O2 |
|---|---|
Poids moléculaire |
140.57 g/mol |
Nom IUPAC |
3-hydrazinylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-5-2-1-3(6)7;/h5H,1-2,4H2,(H,6,7);1H |
Clé InChI |
GJMXFEGQDNVFKE-UHFFFAOYSA-N |
SMILES canonique |
C(CNN)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12821939.png)
![tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)

![5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12821945.png)
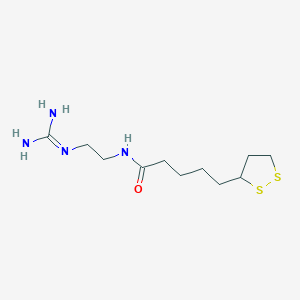
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)

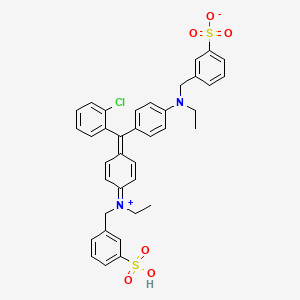
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12821984.png)
